5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019669
InChI: InChI=1S/C48H30N20/c1-9-29(45-53-61-62-54-45)10-2-25(1)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46-55-63-64-56-46)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48-59-67-68-60-48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47-57-65-66-58-47/h1-24,49,52H,(H,53,54,61,62)(H,55,56,63,64)(H,57,58,65,66)(H,59,60,67,68)
SMILES:
Molecular Formula: C48H30N20
Molecular Weight: 886.9 g/mol

5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin

CAS No.:

Cat. No.: VC16019669

Molecular Formula: C48H30N20

Molecular Weight: 886.9 g/mol

* For research use only. Not for human or veterinary use.

5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin -

Specification

Molecular Formula C48H30N20
Molecular Weight 886.9 g/mol
IUPAC Name 5,10,15,20-tetrakis[4-(2H-tetrazol-5-yl)phenyl]-21,23-dihydroporphyrin
Standard InChI InChI=1S/C48H30N20/c1-9-29(45-53-61-62-54-45)10-2-25(1)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46-55-63-64-56-46)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48-59-67-68-60-48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47-57-65-66-58-47/h1-24,49,52H,(H,53,54,61,62)(H,55,56,63,64)(H,57,58,65,66)(H,59,60,67,68)
Standard InChI Key BFAPQLKWPMCMDD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C8=NNN=N8)C9=CC=C(C=C9)C1=NNN=N1)C=C4)C1=CC=C(C=C1)C1=NNN=N1)N3)C1=NNN=N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a porphyrin macrocycle with four meso-substituted phenyl groups, each bearing a 2H-tetrazol-5-yl functional group at the para position. The tetrazole rings, known for their aromaticity and nitrogen-rich composition, contribute to the molecule’s ability to engage in coordination chemistry. The porphyrin core adopts a planar conformation, while the tetrazole substituents introduce steric and electronic modifications that influence its reactivity .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC48H30N20\text{C}_{48}\text{H}_{30}\text{N}_{20}
Molecular Weight886.8858 g/mol
CAS Number186697-34-7
SolubilityPolar aprotic solvents
UV-Vis Absorption~419–420 nm (Soret band)

Synthesis and Functionalization

Synthetic Routes

The synthesis of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin typically involves multi-step organic transformations:

  • Porphyrin Core Formation: The tetraphenylporphyrin (TPP) scaffold is synthesized via the Adler-Longo method, which involves the condensation of pyrrole with 4-substituted benzaldehydes under acidic conditions .

  • Tetrazole Introduction: The phenyl groups are functionalized with tetrazole moieties through cycloaddition reactions. A common approach involves the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst, as described in analogous porphyrin syntheses .

  • Purification: Column chromatography and recrystallization are employed to isolate the pure product, with yields optimized using microwave-assisted techniques .

Challenges and Optimization

The steric bulk of the tetrazole groups complicates the synthesis, often necessitating elevated temperatures and prolonged reaction times. Recent advancements in microwave-assisted synthesis have improved reaction efficiency, reducing side products such as partially substituted derivatives .

Coordination Chemistry and Applications

Metal-Organic Frameworks (MOFs)

The compound serves as a versatile ligand for constructing MOFs, particularly the PCN-526, PCN-527, and PCN-528 series. These frameworks exhibit high surface areas and tunable pore sizes, making them suitable for gas storage, catalysis, and drug delivery. The tetrazole groups facilitate strong metal-ligand bonds with transition metals such as zinc and copper, enhancing framework stability .

Photodynamic Therapy (PDT)

Preliminary studies suggest that the compound’s extended π-conjugation and redox-active metal complexes (e.g., with palladium or platinum) could generate reactive oxygen species (ROS) under light irradiation. This property is under investigation for anticancer and antimicrobial applications .

Table 2: Applications in Materials Science

ApplicationMechanismKey Findings
MOF ConstructionCoordination with metal ionsHigh porosity, thermal stability
CatalysisLewis acid/base sitesEnhanced reaction rates
SensingFluorescence quenchingSelective analyte detection

Comparative Analysis with Analogous Porphyrins

Structural Analogues

Comparisons with porphyrins bearing different substituents highlight the unique role of tetrazole groups:

  • 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Hydroxy groups improve aqueous solubility but limit coordination versatility .

  • 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin: Bromine atoms enable further functionalization via cross-coupling reactions but lack intrinsic coordination sites .

Functional Divergence

The tetrazole substituents confer superior metal-binding capacity compared to amino or pyridyl groups, as evidenced by the stability constants of their metal complexes. For example, the zinc complex of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin exhibits a log KK value of 12.3, significantly higher than analogues with amino substituents (log KK = 9.8) .

Recent Research Advancements

Supramolecular Assembly

Studies utilizing scanning tunneling microscopy (STM) have revealed the compound’s ability to form ordered monolayers on graphite surfaces, driven by π-π stacking and hydrogen bonding. These assemblies are being explored for molecular electronics .

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